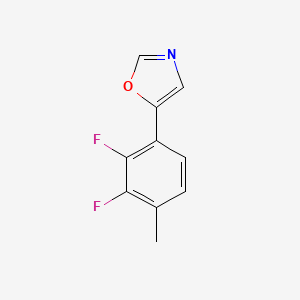

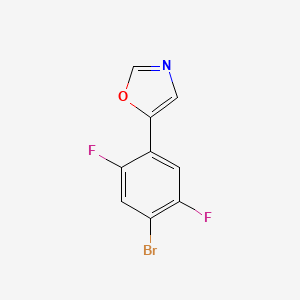

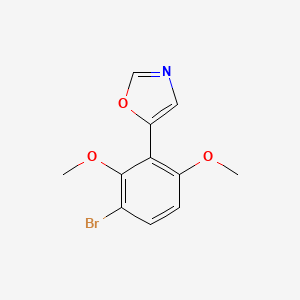

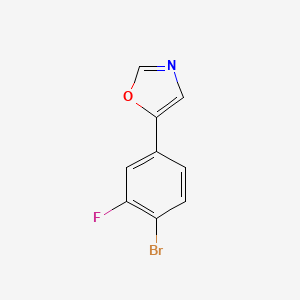

5-(3-(benzyloxy)-4-fluorophenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazoles often involves the Van Leusen Oxazole Synthesis, which is a method for the synthesis of oxazoles from tosylmethyl isocyanides (TosMICs) and aldehydes . Other methods include direct arylation of oxazoles, which has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including direct arylation and alkenylation . The regioselectivity of these reactions can be controlled by the choice of solvent and the use of task-specific phosphine ligands .

Physical And Chemical Properties Analysis

Oxazoles are generally stable compounds. They are doubly unsaturated and have a boiling point of 69 °C . The specific physical and chemical properties of “5-(3-(benzyloxy)-4-fluorophenyl)oxazole” would depend on its exact molecular structure.

Mechanism of Action

Target of Action

5-(3-(benzyloxy)-4-fluorophenyl)oxazole is a derivative of the isoxazole family . Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .

Mode of Action

Isoxazoles are known to interact with various biological targets due to their heterocyclic aromatic structure . Benzoxazoles, which share a similar structure, are known to interact efficiently with biological targets due to their planar benzene ring and the 1-oxygen and 3-nitrogen of the oxazole moiety .

Biochemical Pathways

Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Isoxazoles, which share structural similarities with this compound, are known for their stability and readily prepared nature, which could potentially impact their bioavailability .

Result of Action

Isoxazoles and benzoxazoles, which share structural similarities with this compound, are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The stability and readily prepared nature of isoxazoles could potentially suggest that they are relatively stable under various environmental conditions .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-(benzyloxy)-4-fluorophenyl)oxazole in laboratory experiments include its low cost and availability, as well as its ease of synthesis and use. Additionally, it has a low toxicity profile and is relatively stable in solution. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of biological targets.

Future Directions

The future directions for 5-(3-(benzyloxy)-4-fluorophenyl)oxazole research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of this compound as a building block for the synthesis of new materials. Additionally, further research is needed to explore its potential as a pharmaceutical intermediate for the synthesis of new drugs. Finally, further research is needed to explore its potential as a probe for studying biological systems.

Synthesis Methods

The synthesis of 5-(3-(benzyloxy)-4-fluorophenyl)oxazole is achieved via the use of a three-step reaction sequence. The first step involves the condensation of 4-fluorobenzaldehyde and benzylhydrazine to form the corresponding hydrazone. The second step involves the reaction of the hydrazone with a base such as sodium hydroxide to form the oxazole. The third step involves the reaction of the oxazole with a base such as sodium hydroxide to form the desired product.

Scientific Research Applications

5-(3-(benzyloxy)-4-fluorophenyl)oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzothiazole derivatives, benzofuran derivatives, and benzofuran-2-carboxylic acid derivatives. It has also been used as a building block for the synthesis of a variety of materials, including polymers and nanomaterials. Additionally, it has been used as a pharmaceutical intermediate for the synthesis of a variety of drugs.

Safety and Hazards

properties

IUPAC Name |

5-(4-fluoro-3-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-7-6-13(16-9-18-11-20-16)8-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPWPXWMGJQSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CN=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.